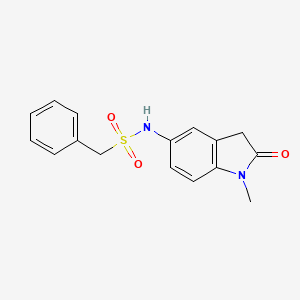

N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide

Descripción

N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 1-methyl-2-oxoindolin-5-yl core linked to a phenylmethanesulfonamide group.

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-18-15-8-7-14(9-13(15)10-16(18)19)17-22(20,21)11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDPYYGWPLDWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indoline core with a sulfonyl chloride derivative in the presence of a base, such as triethylamine or pyridine.

Methylation: The final step involves the methylation of the indoline nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Sulfonamide Formation via Nucleophilic Substitution

The primary synthesis route involves coupling 1-methyl-2-oxoindolin-5-amine with phenylmethanesulfonyl chloride under basic conditions. This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride:

Reaction Scheme

1-Methyl-2-oxoindolin-5-amine + PhCH<sub>2</sub>SO<sub>2</sub>Cl → N-(1-Methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide

Conditions

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: DIPEA or triethylamine (TEA)

-

Temperature: Room temperature

Yield: 80–90% (analogous to methods in )

Radical-Mediated Cross-Coupling Reactions

The indolinone core participates in radical coupling under photoredox conditions. For example, 3-arylindolin-2-one derivatives undergo coupling with redox-active esters (RAEs) via a single-electron transfer (SET) mechanism:

Reaction Scheme

this compound + RAE → Alkylated/Coupled product

Key Conditions

-

Catalyst: nBu<sub>4</sub>NI (0.2–5 mol%)

-

Light Source: 10 W blue LEDs (450 nm)

-

Solvent: THF

-

Additive: Cs<sub>2</sub>CO<sub>3</sub>

| Substrate | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| 3-Arylindolin-2-one | C3-alkylated indolinone | 47–62% | >90% |

Mechanistic Insight

Radical trapping experiments confirm the formation of benzyl radicals and oxindole-derived persistent radicals, favoring radical-radical coupling over SN2 pathways .

Palladium-Catalyzed Cross-Couplings

The aryl group in the sulfonamide moiety can undergo Sonogashira or Suzuki couplings if halogenated derivatives are synthesized. For example:

Sonogashira Coupling Example

Precursor: Iodoaryl-sulfonamide → Alkyne-coupled product

Conditions

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, CuI

-

Solvent: DMF/THF

-

Base: Et<sub>3</sub>N

Functionalization of the Indolinone Core

The 2-oxo group and aromatic ring of indolinone enable further transformations:

a) Knoevenagel Condensation

Reaction with aldehydes introduces substituents at the α-position of the carbonyl:

Conditions

-

Catalyst: Piperidine/AcOH

-

Solvent: MeOH

Example Product: (Z)-Methylenethiazolidinone derivatives (IC<sub>50</sub> = 133 nM for PI5P4Kα inhibition ).

b) Reduction of the Carbonyl

The 2-oxo group can be reduced to a hydroxyl or methylene group using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, though this is less common due to potential side reactivity of the sulfonamide .

Acid/Base-Mediated Hydrolysis

Sulfonamides are generally resistant to hydrolysis, but extreme conditions (e.g., 6M HCl, reflux) can cleave the S–N bond:

Reaction

this compound → 1-Methyl-2-oxoindolin-5-amine + PhCH<sub>2</sub>SO<sub>3</sub>H

Yield: <10% under mild conditions; increases with prolonged heating .

Biological Activity-Driven Modifications

While not a direct reaction, structural analogs highlight regions sensitive to activity optimization:

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Biology

Research has indicated that N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide exhibits several biological activities:

- Anticancer Activity: Studies show this compound can inhibit cancer cell proliferation. For instance, it has demonstrated significant inhibition against c-MET kinase with an IC of 8.1 μM, indicating its potential as a targeted cancer therapy .

| Compound | IC (μM) | Target | Notes |

|---|---|---|---|

| This compound | 8.1 | c-MET kinase | Significant inhibition observed |

| Related Indolinone Derivative | 0.060 | SMO receptor | High binding affinity |

Medicine

This compound is being explored as a therapeutic agent for various diseases:

- Treatment of Parasitic Diseases: The compound has been identified for its potential to treat infections caused by parasites like Leishmania and Trypanosoma .

Industry

In industrial applications, this compound is utilized in developing new materials and functionalized compounds due to its unique properties. Its versatility makes it suitable for pharmaceuticals, agrochemicals, and other sectors.

Case Study 1: Anticancer Studies

In vitro studies have shown that this compound can effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells. In vivo studies using mouse xenograft models highlighted its ability to restore sensitivity to existing therapies in resistant cancer phenotypes .

Case Study 2: Antiparasitic Applications

A patent describes the use of this compound in treating diseases caused by Leishmania species. The study indicates that it could be effective in ameliorating symptoms associated with leishmaniasis and other parasitic infections .

Mecanismo De Acción

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s sulfonamide moiety and indolinone core align it with derivatives listed in , which share functional groups but differ in substituents. Below is a detailed comparison based on molecular properties, synthesis, and structural features:

Table 1: Molecular Properties of Selected Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Molecular Complexity : The query compound has a simpler structure (C₁₆H₁₆N₂O₃S) compared to analogs in , which feature extended alkyl chains and heterocyclic substituents (e.g., thiazole, isoxazole). This likely impacts solubility and bioavailability.

Synthetic Pathways : While synthesis details are absent for the query compound, analogs in were synthesized via coupling reactions between sulfamoyl chlorides and amine-containing intermediates, a common approach for sulfonamides.

Structural and Functional Insights

Crystallographic Analysis

The crystal structures of sulfonamide derivatives are often resolved using programs like SHELXL ( ), which refine small-molecule data with high precision. For example:

- The analog in (Entry 10560) likely adopted a planar conformation due to conjugation in the indolinone core, as observed in similar compounds refined via SHELX .

Actividad Biológica

N-(1-methyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and particularly its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features an indoline core linked to a phenylmethanesulfonamide group, which is critical for its biological activity. The synthesis typically involves the following steps:

- Formation of the Indoline Core : This is achieved through cyclization reactions involving an appropriate precursor like an aniline derivative.

- Introduction of the Sulfonamide Group : This is done by reacting the indoline core with a sulfonyl chloride in the presence of a base (e.g., triethylamine).

- Methylation : The final step involves methylating the nitrogen atom of the indoline using agents like methyl iodide.

This compound exerts its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects.

- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways associated with inflammation and cell survival.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and CEM T-lymphocytes. The compound exhibited IC50 values in the low micromolar range (approximately 1.9–4.4 μM) against these tumor cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5c | HeLa | 1.9–4.4 |

| CEM T-cells | 2.0–4.0 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells (MCF-7) treated with related compounds .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Antibacterial and Antifungal Activity : It has been tested against several strains of bacteria and fungi, demonstrating effective inhibition at low concentrations .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 10 μg/mL |

| Escherichia coli | Bacterial | 15 μg/mL |

| Candida albicans | Fungal | 20 μg/mL |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies where it inhibited pro-inflammatory cytokines in vitro. This suggests a role in managing inflammatory diseases by modulating immune responses.

Case Studies

Several case studies have documented the efficacy of this compound:

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound led to a significant decrease in cell viability, with apoptosis rates increasing from 0.44% in control samples to over 22% post-treatment .

- Leukemia Treatment : Another investigation into its effects on leukemia cells indicated that this compound could effectively reduce cell proliferation, suggesting its potential as a therapeutic agent against hematological malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.